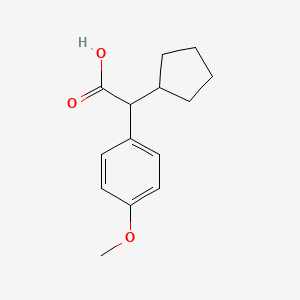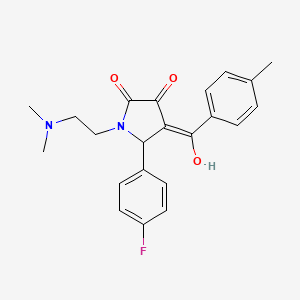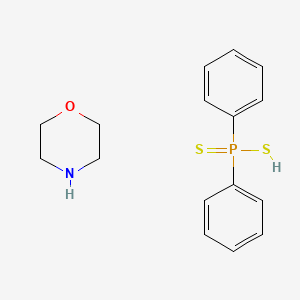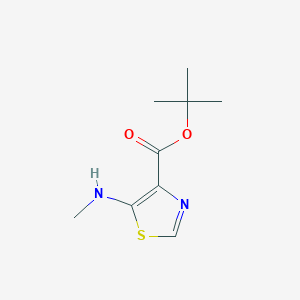![molecular formula C18H20N6O2S2 B2431993 7-(2-(benzo[d]thiazol-2-ylthio)éthyl)-8-(diméthylamino)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-50-0](/img/structure/B2431993.png)
7-(2-(benzo[d]thiazol-2-ylthio)éthyl)-8-(diméthylamino)-1,3-diméthyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Rôle de STK849463: STK849463 a été étudié comme inhibiteur de la détection de quorum. Plus précisément, il cible le système LasB dans Pseudomonas aeruginosa, perturbant les voies de communication bactériennes. Il présente une activité inhibitrice prometteuse avec une CI50 de 115,2 μg/mL, ce qui en fait un candidat potentiel pour lutter contre les infections bactériennes .
- Impact de STK849463: STK849463 présente une activité anti-biofilm modérée contre Pseudomonas aeruginosa, suggérant son potentiel dans la prévention des infections liées au biofilm .
- STK849463 comme inhibiteur: Parmi les composés synthétisés, STK849463 a montré une bonne activité inhibitrice contre la PTP1B (CI50 = 11,17 μM). Son efficacité anti-hyperglycémique a également été observée chez les rats diabétiques .
- Perspectives Computationnelles: Les calculs informatiques suggèrent que STK849463 pourrait servir de modèle pour le développement de médicaments supplémentaires. Son affinité de liaison au site actif du système de détection de quorum LasR indique une valeur thérapeutique potentielle .
- Spécificité: STK849463 cible sélectivement le système LasB, soulignant son potentiel en tant que modulateur spécifique de la détection de quorum .
Inhibition de la Détection de Quorum
Activité Anti-Biofilm
Inhibition de la Tyrosine Phosphatase 1B (PTP1B)
Modèle de Développement de Médicaments
Inhibition Sélective de la Détection de Quorum LasB
Potentiel Thérapeutique pour le Diabète de Type II
En résumé, les propriétés multiformes de STK849463 en font un composé intrigant pour des investigations plus approfondies dans divers domaines scientifiques. Son impact potentiel sur la détection de quorum, l'inhibition du biofilm et la gestion du diabète justifie des recherches et un développement continus. 🌟 .
Mécanisme D'action
Target of Action
STK849463, also known as 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, has been found to interact with two primary targets: LasB quorum sensing system in Gram-negative bacteria and Protein Tyrosine Phosphatase 1B (PTP1B) .
The LasB quorum sensing system is a bacterial cell-cell communication pathway that responds to external factors such as nutrient availability and defense mechanisms . PTP1B, on the other hand, is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
STK849463 acts as a potent inhibitor of the LasB quorum sensing system . It binds to the active site of the LasR system with better affinity compared to reference compounds . In the case of PTP1B, STK849463 binds in the catalytic and second aryl binding site of the PTP1B .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, influencing behaviors such as biofilm formation, virulence production, and other pathogenesis . In the context of PTP1B, it inhibits the enzyme’s activity, thereby enhancing insulin and leptin signaling .
Result of Action
STK849463 shows promising quorum-sensing inhibitory activities, with IC50 values reported for the LasB system . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .
Propriétés
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-21(2)16-20-14-13(15(25)23(4)18(26)22(14)3)24(16)9-10-27-17-19-11-7-5-6-8-12(11)28-17/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWANHCBXMZPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2431910.png)
![[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B2431911.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2431913.png)
![3-(dimethylamino)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2431917.png)


![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2431924.png)



![8-(3-chloro-4-fluorobenzenesulfonyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2431930.png)
![3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431931.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2431933.png)
